4|A-Hydroxy-10-DAB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

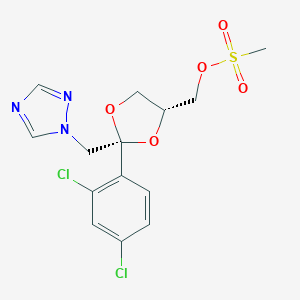

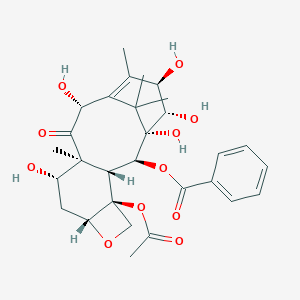

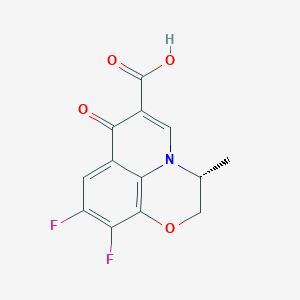

4|A-Hydroxy-10-DAB is a chemical compound with the molecular formula C29H36O11 . It contains a total of 80 bonds, including 44 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also includes 1 four-membered ring, 3 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, 1 twelve-membered ring, 1 aliphatic ester, 1 aromatic ester, and 1 aliphatic ketone .

Synthesis Analysis

The synthesis of 4|A-Hydroxy-10-DAB and related compounds has been a topic of research in the field of medicinal chemistry . One approach to improve the production of Taxol, a well-known anticancer drug, involves the use of 10-deacetylbaccatin III-10- O -acetyltransferase (DBAT) of Taxus towards 10-deacetyltaxol, a de-glycosylated derivative of 7-β-xylosyl-10-deacetyltaxol . This approach represents a promising environmentally friendly alternative for Taxol production from an abundant analogue .

Molecular Structure Analysis

The molecular structure of 4|A-Hydroxy-10-DAB is complex, with a total of 76 atoms, including 36 Hydrogen atoms, 29 Carbon atoms, and 11 Oxygen atoms . It also contains a variety of bond types, including multiple bonds, rotatable bonds, double bonds, and aromatic bonds .

Chemical Reactions Analysis

The chemical reactions involving 4|A-Hydroxy-10-DAB are primarily related to its role in the synthesis of Taxol and related compounds . The catalytic efficiency of DBAT towards 10-deacetyltaxol can be improved using mutagenesis, leading to an increase in Taxol production .

科学的研究の応用

Neurotoxin Biosynthesis

The compound plays a crucial role in the biosynthesis of the neurotoxin domoic acid (DA) in bloom-forming diatoms . The molecular basis for its biosynthesis has been linked to the construction of DA’s diagnostic pyrrolidine skeleton . This knowledge provides an orthogonal approach to bloom monitoring and enables the study of environmental factors that drive oceanic DA production .

Role in Harmful Algal Blooms (HABs)

HABs are intensifying in frequency and severity, with a strong association with climate change . The compound is involved in the production of DA during these blooms, contributing to their harmful effects .

Human Health Implications

High, single-exposure doses of DA, which involves the compound, can cause amnesic shellfish poisoning (ASP) in humans . Symptoms of ASP include amnesia, seizures, coma, and in extreme cases, impairment of fetal development .

Impact on Marine Life

Similar neurotoxic symptoms to those seen in humans have been observed in birds and marine mammals such as sea lions, which suffer spatial memory impairment linked to DA consumption . This likely leads to increases in sea lion strandings .

Component of Ionic Liquids

DABCO serves as a convenient component for designing both types of ionic liquids . For example, DAIL is a catalyst on the basis of DABCO, representing an acidic polyelectrolyte . These ionic liquids have found numerous practical applications as environmentally benign media for many important organic reactions .

Role in Synthetic Applications

The compound has been used in a wide variety of synthetic processes . For instance, it has been used in nucleophilic substitution, cycloaddition, and isomerization reactions . It also serves as a readily available building block for the preparation of substituted piperazines .

Designing New Reagents

DABCO is used as a starting material for the design of new reagents . These reagents have found uses in synthetic practice .

Environmental Monitoring

Understanding the genetic basis of DA biosynthesis in diatoms, which involves the compound, facilitates the determination of the cellular pathway that controls oceanic DA production and thereby diatom toxicity . This provides an important tool for environmental monitoring .

将来の方向性

作用機序

Action Environment:

Environmental factors, such as soil composition, climate, and yew tree growth conditions, influence 10-DAB production. Stability and efficacy depend on these factors.

References:

特性

IUPAC Name |

[(1R,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19+,20+,21-,23-,24-,27+,28-,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZPZCTVRVPPAB-YZSQHPIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415736 |

Source

|

| Record name | 4|A-Hydroxy-10-DAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145533-34-2 |

Source

|

| Record name | 4|A-Hydroxy-10-DAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

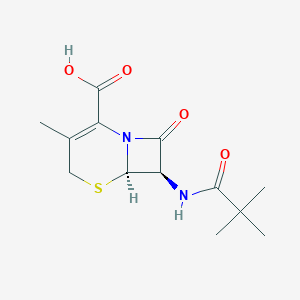

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)